![molecular formula C20H23NO4 B2661078 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid CAS No. 405923-73-1](/img/structure/B2661078.png)
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid
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Description
“3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid” is a chemical compound with the CAS Number: 1219963-88-8 . It has a molecular weight of 359.94 . This compound is used in scientific research, with its unique structure allowing for various applications, including drug development, molecular biology studies, and material synthesis.
Molecular Structure Analysis
The linear formula of this compound is C22H30ClNO . The IUPAC name is 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.94 . More detailed physical and chemical properties were not found in the web search results.Safety and Hazards
properties
IUPAC Name |
3-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)25-14-18(22)21-13-12-19(23)24/h3-11H,12-14H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGABCTUUVNWFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid |
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